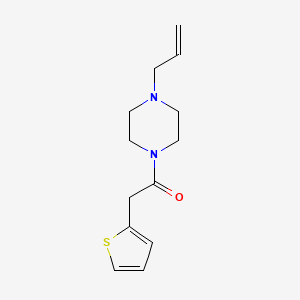
1-(4-ALLYLPIPERAZINO)-2-(2-THIENYL)-1-ETHANONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-ALLYLPIPERAZINO)-2-(2-THIENYL)-1-ETHANONE is a synthetic organic compound that features a piperazine ring substituted with an allyl group and a thienyl group attached to an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-ALLYLPIPERAZINO)-2-(2-THIENYL)-1-ETHANONE typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Allylation: The piperazine ring is then allylated using allyl bromide in the presence of a base such as potassium carbonate.
Thienyl Substitution: The thienyl group is introduced via a Friedel-Crafts acylation reaction using thiophene and an acyl chloride derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(4-ALLYLPIPERAZINO)-2-(2-THIENYL)-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an alcohol.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Epoxides or alcohols.
Reduction: Alcohols.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying receptor interactions.
Medicine: As a potential drug candidate for various therapeutic applications.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-ALLYLPIPERAZINO)-2-(2-THIENYL)-1-ETHANONE would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The piperazine ring and thienyl group could play key roles in these interactions.
Comparison with Similar Compounds
Similar Compounds
1-(4-ALLYLPIPERAZINO)-2-(2-FURYL)-1-ETHANONE: Similar structure but with a furan ring instead of a thiophene ring.
1-(4-ALLYLPIPERAZINO)-2-(2-PYRIDYL)-1-ETHANONE: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
1-(4-ALLYLPIPERAZINO)-2-(2-THIENYL)-1-ETHANONE is unique due to the presence of the thienyl group, which can impart different electronic and steric properties compared to other heterocycles. This can influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
1-(4-prop-2-enylpiperazin-1-yl)-2-thiophen-2-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2OS/c1-2-5-14-6-8-15(9-7-14)13(16)11-12-4-3-10-17-12/h2-4,10H,1,5-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZVWFQQBESQOJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CCN(CC1)C(=O)CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(1R*,2R*,6S*,7S*)-4-[4-(methylsulfonyl)benzyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5414973.png)
![methyl {4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-bromophenoxy}acetate](/img/structure/B5414978.png)
![1-[4-(2-fluorophenoxy)butoxy]-2-methoxy-4-(1-propen-1-yl)benzene](/img/structure/B5414980.png)
![6-{4-[2-(4-bromophenoxy)ethoxy]benzylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5414982.png)
![N-(2-ETHOXY-5-{[(PYRIDIN-3-YL)METHYL]SULFAMOYL}PHENYL)BENZAMIDE](/img/structure/B5414999.png)
![6-cyano-N-[3-(2-furyl)propyl]nicotinamide](/img/structure/B5415006.png)
![(5E)-3-(3-chlorophenyl)-5-{[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}imidazolidine-2,4-dione](/img/structure/B5415020.png)
![5-amino-3-[(Z)-1-cyano-2-(furan-2-yl)ethenyl]-1-phenylpyrazole-4-carbonitrile](/img/structure/B5415029.png)

![5-(4-fluorophenyl)-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5415041.png)
![3-[(aminocarbonyl)amino]-N-{[2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}propanamide](/img/structure/B5415051.png)
![4-(4-fluorobenzyl)-3-isopropyl-1-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepan-5-one](/img/structure/B5415056.png)
![4-[(6,6-dimethyl-4-oxo-1-phenyl-5,7-dihydroindazol-3-yl)methyl]piperidine-2,6-dione](/img/structure/B5415061.png)
![1-(3-methylbenzyl)-4-[3-(2-pyridinyl)benzyl]piperazine](/img/structure/B5415073.png)
